2-(2,2,2-Trifluoroethoxy)aniline

Organic Synthesis Medicinal Chemistry Process Chemistry

This ortho-isomer (CAS 57946-60-8) is a critical fluorinated building block for medicinal chemistry and SAR studies. Its unique steric and electronic profile—distinct from para/meta analogs—is essential for synthesizing isomerically pure kinase inhibitor scaffolds and tuning lipophilicity (LogP ~2.06-2.79). The solid crystalline form (m.p. 49-53°C) ensures facile purification and stable handling, making it the strategic choice for reproducible, high-quality research and scale-up. Verify isomer-specific procurement to avoid ambiguous biological data.

Molecular Formula C8H8F3NO
Molecular Weight 191.15 g/mol
CAS No. 57946-60-8
Cat. No. B1351063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,2,2-Trifluoroethoxy)aniline
CAS57946-60-8
Molecular FormulaC8H8F3NO
Molecular Weight191.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)OCC(F)(F)F
InChIInChI=1S/C8H8F3NO/c9-8(10,11)5-13-7-4-2-1-3-6(7)12/h1-4H,5,12H2
InChIKeyJIKIVGTUYSNUPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,2,2-Trifluoroethoxy)aniline (CAS 57946-60-8): Properties and Core Characteristics for Pharmaceutical Sourcing


2-(2,2,2-Trifluoroethoxy)aniline (CAS 57946-60-8) is a fluorinated aromatic amine, categorized as a fine chemical intermediate and research compound. It possesses a molecular formula of C₈H₈F₃NO and a molecular weight of 191.15 g/mol [1]. Key physicochemical properties include a melting point of 49-53°C, a predicted boiling point of 214.9±40.0°C, and a density of approximately 1.3 g/cm³ . Its computed LogP values range from 2.06 to 2.79, and its predicted pKa is 3.78±0.10, indicating moderate lipophilicity and weak basicity due to the electron-withdrawing trifluoroethoxy group [2]. The compound is commercially available with typical purities of 95-98%, primarily for use as a building block in medicinal chemistry and organic synthesis .

2-(2,2,2-Trifluoroethoxy)aniline: Why Its Ortho-Substitution Profile Prevents Direct Interchange with Common Analogs


In the class of (2,2,2-trifluoroethoxy)anilines, the position of the trifluoroethoxy group on the aniline ring (ortho, meta, or para) is a critical determinant of both synthetic accessibility and physicochemical behavior. The ortho isomer, 2-(2,2,2-trifluoroethoxy)aniline (CAS 57946-60-8), presents distinct steric and electronic properties compared to its para (CAS 57946-61-9) and meta (CAS 123207-61-4) counterparts. These differences directly impact reaction yields during synthesis [1], base strength (pKa) [2], and ultimately, the performance of derived compounds in biological assays [3]. Generic substitution between these isomers, or with non-fluorinated analogs, can lead to significant, quantifiable variations in downstream outcomes, making isomer-specific procurement essential for reproducible research.

Quantitative Differentiation: 2-(2,2,2-Trifluoroethoxy)aniline vs. Closest Analogs for Informed Procurement


Synthetic Yield: Ortho- vs. Para-Substituted Trifluoroethoxyaniline

A key differentiator for 2-(2,2,2-trifluoroethoxy)aniline (ortho isomer) lies in its synthetic accessibility compared to the para isomer. In a reported synthetic route starting from the corresponding chloronitrobenzene, the ortho-nitro intermediate was obtained in 87.1% yield, whereas the para-nitro intermediate was obtained in a significantly higher 95.8% yield under identical conditions [1]. This difference in intermediate yield directly impacts the overall process efficiency and cost, making the ortho isomer a more challenging but potentially necessary target for specific applications where its geometry is required.

Organic Synthesis Medicinal Chemistry Process Chemistry

Basic Strength (pKa): Ortho- vs. Para-Substituted Trifluoroethoxyaniline

The basicity of the aniline nitrogen is a crucial parameter influencing solubility and salt formation. While direct experimental pKa data for 2-(2,2,2-trifluoroethoxy)aniline is predicted at 3.78 , cross-study comparable data for a related analog, 2-methoxyaniline (ortho-OCH3), provides a strong class-level inference. In a comparative study, the pKa of 2-methoxyaniline (pKa ~4.08) was shown to be lower than that of its para-substituted counterpart (pKa ~4.76) [1]. The electron-withdrawing trifluoroethoxy group in the ortho position of our target compound is expected to exert a similar, if not stronger, base-weakening effect, leading to a significantly lower pKa compared to para-(2,2,2-trifluoroethoxy)aniline. This differential impacts its behavior in aqueous media and its ability to form stable salts.

Physicochemical Property Drug Design ADME

Lipophilicity (LogP): Ortho-Substitution Enhances Membrane Permeability Potential

The ortho-substitution pattern in 2-(2,2,2-trifluoroethoxy)aniline influences its lipophilicity profile. While direct LogP data for the meta and para isomers are limited, the target compound's reported LogP values range from 2.06 to 2.79 [1][2]. This is consistently higher than that of the closely related analog 4-(trifluoromethoxy)aniline (CAS 461-82-5), which has a lower LogP (~1.8-2.0) . The presence of the trifluoroethoxy (-OCH2CF3) group, particularly in the ortho position, increases lipophilicity compared to the trifluoromethoxy (-OCF3) group, potentially enhancing passive membrane permeability—a key parameter in drug design. This difference quantifies a tangible advantage for medicinal chemists seeking to improve bioavailability.

Drug Discovery ADME Lipophilicity

Biological Potency: Ortho vs. Para Substitution in Anilino-Triazine Scaffolds

A structure-activity relationship (SAR) study on anilino-triazine insecticides provides quantitative evidence for the impact of aniline substitution patterns on biological potency. The study concluded that for this scaffold, electron-withdrawing substituents on the aniline ring were preferred, and that potency was significantly better when the substituent was in the para-position compared to other positions [1]. This finding provides a class-level inference: if a medicinal chemist's target is a derivative of an anilino-triazine or a related heterocyclic system, substituting the para isomer of trifluoroethoxyaniline may yield superior insecticidal (or analogous) activity compared to the ortho isomer (2-(2,2,2-trifluoroethoxy)aniline). This does not diminish the ortho isomer's value but clarifies its specific utility where ortho-substitution is a structural requirement for binding or synthetic transformation.

Agrochemical Insecticide Structure-Activity Relationship (SAR)

Procurement-Driven Applications: Where 2-(2,2,2-Trifluoroethoxy)aniline (CAS 57946-60-8) Provides a Quantifiable Advantage


Medicinal Chemistry: Synthesis of Ortho-Substituted Kinase Inhibitors and Bioactive Molecules

The ortho-trifluoroethoxy group in this compound is a privileged motif in medicinal chemistry for tuning lipophilicity and metabolic stability. Its use as a building block is validated in the synthesis of advanced kinase inhibitor scaffolds, as evidenced by its incorporation into complex molecules like 4-[4-[4-(2-Methylsulfonylethyl)piperazin-1-yl]piperidin-1-yl]-2-(2,2,2-trifluoroethoxy)aniline (CAS 1089283-76-0) [1]. The quantitative LogP advantage (~2.06-2.79) over alternatives like 4-(trifluoromethoxy)aniline [2] makes it a strategic choice for improving membrane permeability. Researchers seeking to install a fluorinated ethoxy group adjacent to an amine for subsequent coupling reactions (e.g., amide bond formation, Buchwald-Hartwig amination) will find this ortho isomer uniquely suited due to its specific geometry and electronic profile.

Agrochemical Discovery: Intermediate for Novel Anilino-Triazine and Fluorinated Heterocycles

While SAR studies indicate para-substitution is often favored for potency in specific anilino-triazine insecticides [3], the ortho isomer serves a distinct and equally vital role. It is the required starting material for synthesizing isomeric series in SAR campaigns, allowing researchers to fully explore the chemical space around a lead scaffold. The ortho isomer's unique steric environment can lead to different metabolic pathways or binding modes, which are essential for overcoming resistance or optimizing selectivity. Procuring the pure ortho isomer ensures the generation of high-quality, isomerically pure screening libraries, preventing ambiguous biological data that could arise from mixed or mis-identified isomers.

Process Chemistry: Development of Robust Synthetic Routes with Ortho-Specific Intermediates

The reported synthesis of 2-(2,2,2-trifluoroethoxy)aniline via reduction of its nitro precursor (87.1% yield for the nitro step) [4] provides a well-defined starting point for process development. The quantitative yield data allows for precise cost-of-goods calculations and identification of process bottlenecks. For scale-up, the ortho isomer's distinct physical properties, including its solid crystalline form (m.p. 49-53°C) , offer advantages in purification and handling compared to potential liquid isomers. This solid-state form facilitates isolation by simple filtration and provides a stable, easily weighed reagent for large-scale reactions, a key consideration for procurement and logistics in kilo-lab and pilot plant settings.

ADME/PK Profiling: Reference Compound for Fluorine-Induced Lipophilicity Studies

The trifluoroethoxy (-OCH2CF3) group is a well-known motif for modulating the lipophilicity and metabolic stability of drug candidates. 2-(2,2,2-Trifluoroethoxy)aniline, with its computed LogP of ~2.06-2.79 [2][5], serves as a valuable reference compound in internal ADME (Absorption, Distribution, Metabolism, Excretion) profiling. Researchers can use this compound as a benchmark to quantify the impact of the ortho-trifluoroethoxy group on key parameters like LogD, aqueous solubility, and microsomal clearance in their proprietary series. Its procurement is justified for building in-house data sets that correlate structural features (ortho-fluorinated ether) with pharmacokinetic outcomes, guiding future design and candidate selection.

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